

Quinazoline-2,4-diamine chemical properties and structure

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Compound of Interest

Compound Name: Quinazoline-2,4-diamine

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An In-depth Technical Guide to **Quinazoline-2,4-diamine**: Chemical Properties, Structure, and Biological Activity

Introduction

Quinazoline-2,4-diamine is a heterocyclic aromatic organic compound that serves as a privileged scaffold in medicinal chemistry.^[1] Its bicyclic structure, composed of fused benzene and pyrimidine rings, provides a versatile framework for the development of therapeutic agents.^[2] Substituted derivatives of this core are integral to several approved drugs and are actively investigated for a range of pharmacological activities, including anticancer, antimalarial, and anti-tubercular properties.^{[1][3][4][5]} This guide provides a detailed overview of the chemical properties, structure, synthesis, and key biological interactions of **Quinazoline-2,4-diamine** for researchers and drug development professionals.

Chemical Structure and Properties

The fundamental structure of **Quinazoline-2,4-diamine** consists of a quinazoline core with amino groups substituted at the C2 and C4 positions.

Caption: 2D structure of the **Quinazoline-2,4-diamine** molecule.

Physicochemical Properties

The key chemical and physical properties of the parent **Quinazoline-2,4-diamine** molecule are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₄	[6]
Molecular Weight	160.18 g/mol	[6]
CAS Number	1899-48-5	[6][7]
IUPAC Name	quinazoline-2,4-diamine	[6]
Appearance	Light yellow crystalline solid	[2]
pKa	3.51	[2]
Solubility	Soluble in water	[2]

Spectroscopic and Crystallographic Data

Mass Spectrometry: The mass spectrum of **Quinazoline-2,4-diamine** shows a top peak at an m/z of 160, corresponding to the molecular ion [M]⁺. [6] High-resolution mass spectrometry (HRMS) is commonly used to confirm the elemental composition of its synthesized derivatives. [8]

NMR Spectroscopy:

- ¹H NMR: The proton NMR spectrum of the unsubstituted quinazoline core typically shows signals for the aromatic protons in the range of δ 7.0-8.5 ppm. The chemical shifts of the amine protons can vary and may appear as broad singlets. For substituted derivatives, characteristic shifts are observed. For example, in N-4-Benzyl-6,7-dimethoxy-N2-[2-(3-methoxy-phenyl)-ethyl]**quinazoline-2,4-diamine**, the methoxy groups appear as singlets around δ 3.70-3.95 ppm, while aromatic protons appear as multiplets in the δ 6.69-7.58 ppm range. [9]
- ¹³C NMR: The carbon NMR for quinazoline derivatives shows signals for aromatic carbons typically between δ 110-165 ppm. For instance, in 6,7-dimethoxy substituted analogs, the methoxy carbons resonate around δ 55 ppm. [8]

Crystal Structure: While detailed crystal structure data for the parent **Quinazoline-2,4-diamine** is not readily available in the provided results, analysis of the closely related Quinazoline-

2,4(1H,3H)-dione reveals a monoclinic crystal system.^[10] In its crystal lattice, molecules form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds, which are further connected into a two-dimensional network.^{[10][11]} Weak π – π stacking interactions are also observed.^{[10][11]}

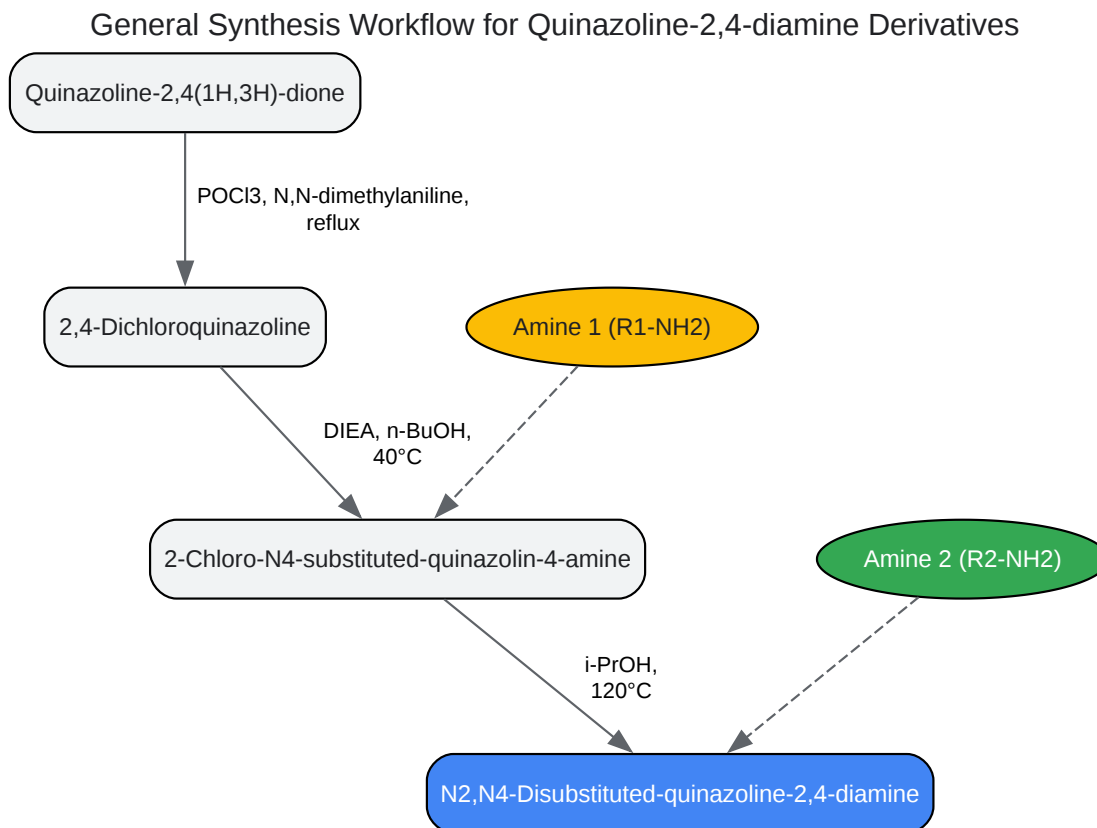
Experimental Protocols

Synthesis of Quinazoline-2,4-diamine Derivatives

A common and versatile method for synthesizing the **Quinazoline-2,4-diamine** scaffold involves a sequential nucleophilic aromatic substitution (S_NAr) reaction starting from a 2,4-dichloroquinazoline intermediate.^{[3][12]}

General Procedure:

- **Preparation of 2,4-Dichloroquinazoline (Intermediate 1):** The synthesis typically begins with the chlorination of quinazoline-2,4(1H,3H)-dione (benzoyleneurea) using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline, under reflux conditions.^{[3][12]}
- **Regioselective C4-Substitution (Intermediate 2):** The first nucleophilic substitution is performed regioselectively at the more reactive C4 position. The 2,4-dichloroquinazoline is treated with a primary or secondary amine (1 equivalent) in a solvent like THF or n-BuOH, often in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) at temperatures ranging from room temperature to 40°C.^{[3][12]}
- **C2-Substitution (Final Product):** The second chlorine atom at the C2 position is displaced by reacting the 2-chloro-4-aminoquinazoline intermediate with a second amine (2 equivalents). This step typically requires harsher conditions, such as heating in a solvent like isopropyl alcohol at 120°C in a sealed vial.^[3]
- **Purification:** The crude product is purified by standard laboratory techniques, most commonly column chromatography on silica gel.^[3]



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Caption: Synthetic workflow for N2,N4-disubstituted **quinazoline-2,4-diamines**.

Characterization Methods

- Thin Layer Chromatography (TLC): Used to monitor the progress of reactions.
- Column Chromatography: The standard method for purifying crude products using silica gel. [3]
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to elucidate the structure of the final compounds.[8][9]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the synthesized products.[9]

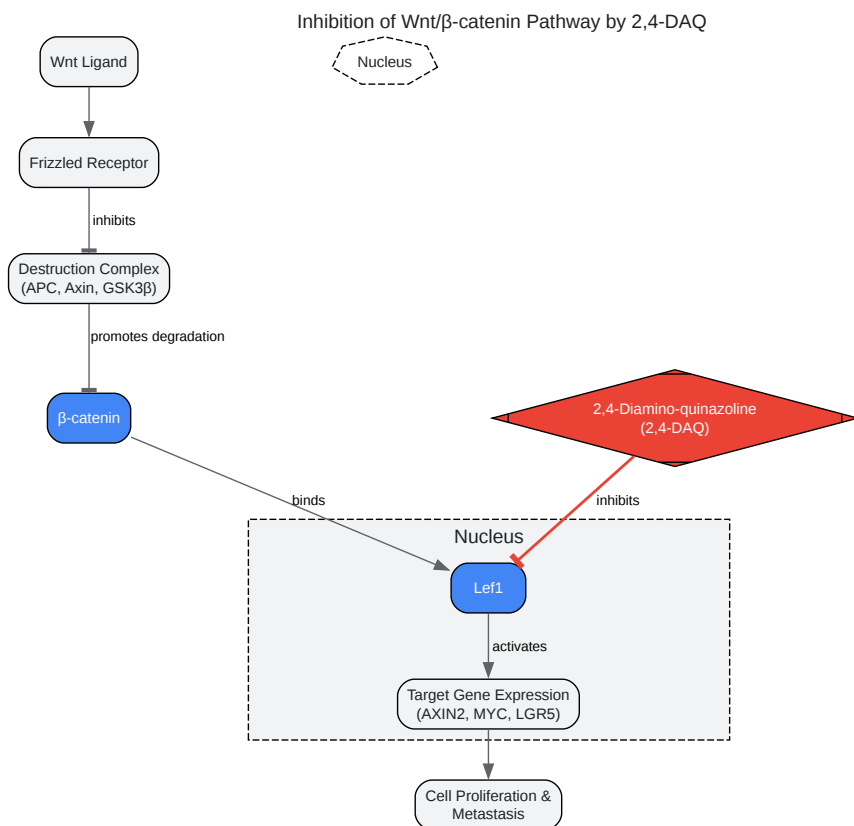
Biological Activity and Signaling Pathways

Quinazoline-2,4-diamine and its derivatives have been identified as potent inhibitors in various biological pathways, making them attractive for drug discovery.

Anticancer Activity: This scaffold is of particular interest for its antitumor properties.^[4] Certain derivatives exert their effects by inhibiting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) or by binding to DNA and inhibiting topoisomerases.^[4]

Wnt/ β -catenin Signaling Pathway Inhibition: Recent studies have identified 2,4-diaminoquinazoline (2,4-DAQ) as a selective inhibitor of the Wnt/ β -catenin signaling pathway, which is aberrantly activated in many cancers, including gastric cancer.^[13]

- **Mechanism of Action:** 2,4-DAQ functions as a selective inhibitor of the Lymphoid Enhancer-Binding Factor 1 (Lef1). Lef1 is a key transcription factor that, upon binding with β -catenin, translocates to the nucleus and activates Wnt target genes.
- **Downstream Effects:** By inhibiting Lef1, 2,4-DAQ suppresses the expression of critical Wnt target genes such as AXIN2, MYC, and LGR5. This suppression leads to the inhibition of cancer cell growth, migration, and invasion, and can induce apoptosis.^[13]



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References

- 1. researchgate.net [researchgate.net]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Diaminoquinazoline | C₈H₈N₄ | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
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